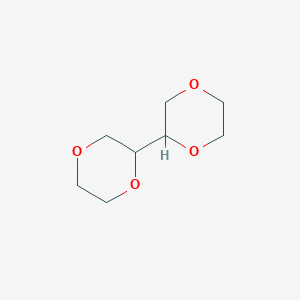
2,2'-Bi-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Bi-1,4-dioxane is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a cyclic ether with a six-membered ring and two oxygen atoms that are bridged by a methylene group. This compound has been synthesized through various methods, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of 2,2'-Bi-1,4-dioxane is not fully understood. However, it is believed that its unique structure allows it to interact with metal ions through coordination bonds, which can lead to the formation of stable complexes. These complexes can then be used for various applications, such as catalysis and sensing.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,2'-Bi-1,4-dioxane. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity towards various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2'-Bi-1,4-dioxane in lab experiments is its high selectivity and sensitivity towards metal ions. This compound can be used for various applications, such as catalysis, sensing, and drug delivery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-Bi-1,4-dioxane. One potential area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the exploration of its potential applications in drug delivery, as well as its use as a building block for the synthesis of new organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential effects on biological systems.
Synthesemethoden
2,2'-Bi-1,4-dioxane can be synthesized through several methods, including the reaction of ethylene glycol with formaldehyde in the presence of a catalyst, such as zinc chloride or magnesium oxide. Another method involves the reaction of 1,4-dioxane with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting compound can be purified through various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2'-Bi-1,4-dioxane has been widely used in scientific research due to its unique properties. It has been studied as a potential ligand for metal ions, such as copper and nickel, and has been shown to exhibit high selectivity and sensitivity towards these ions. This compound has also been used as a building block for the synthesis of various organic compounds, such as heterocycles and amino acids.
Eigenschaften
CAS-Nummer |
14230-41-2 |
|---|---|
Produktname |
2,2'-Bi-1,4-dioxane |
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2-(1,4-dioxan-2-yl)-1,4-dioxane |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-8H,1-6H2 |
InChI-Schlüssel |
NVRGHQLYUVWKIR-UHFFFAOYSA-N |
SMILES |
C1COC(CO1)C2COCCO2 |
Kanonische SMILES |
C1COC(CO1)C2COCCO2 |
Synonyme |
2,2'-Bi(1,4-dioxane) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




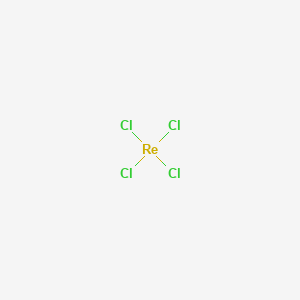
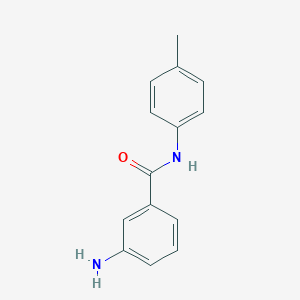
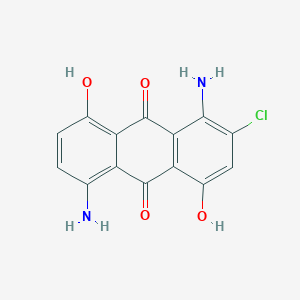
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
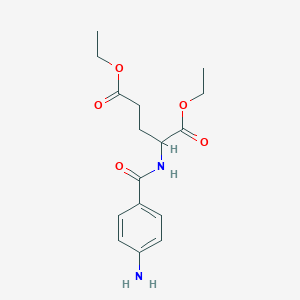
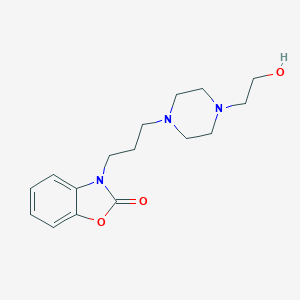
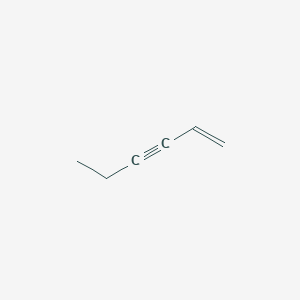
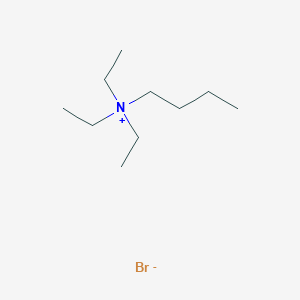

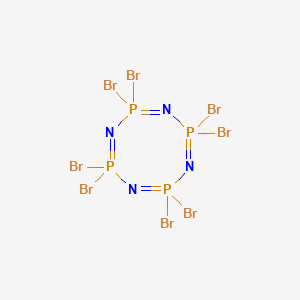
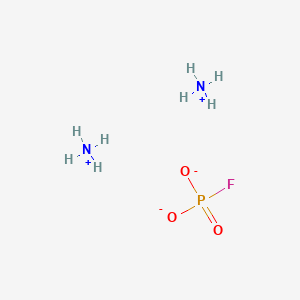
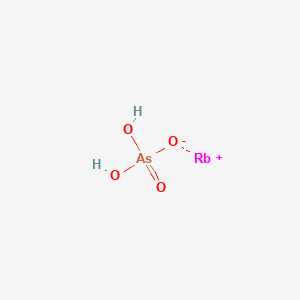
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)